p-Aminooxanilic Acid

Description

Nomenclature and Chemical Identity in Scholarly Contexts

In academic literature and chemical databases, p-Aminooxanilic Acid is identified by several names and chemical identifiers. Its systematic IUPAC name is (4-aminophenyl)aminoacetic acid. scbt.com The compound is also commonly referred to by synonyms such as 4-Aminophenyloxamic acid, N-(p-Aminophenyl)oxamic acid, and N-Oxalyl-p-phenylenediamine. nih.gov

The chemical identity of this compound is well-established and can be summarized by the following properties:

| Property | Value |

| Molecular Formula | C₈H₈N₂O₃ pharmaffiliates.com |

| Molecular Weight | 180.16 g/mol pharmaffiliates.com |

| CAS Number | 103-92-4 pharmaffiliates.com |

| IUPAC Name | (4-aminophenyl)aminoacetic acid scbt.com |

These identifiers are crucial for the accurate reporting and retrieval of research data concerning this compound.

Historical Context and Early Academic Investigations of this compound

Detailed information regarding the specific historical discovery and early academic investigations of this compound is not extensively documented in readily available scientific literature. Its emergence in chemical catalogs and research appears to be as a synthetic intermediate and a research chemical. Early studies involving related compounds, such as sulfanilic acid, have been foundational in the development of sulfa drugs and dyes, but the specific timeline for the first synthesis and characterization of this compound remains less clear. mdpi.com

Significance in Modern Chemical and Biological Sciences

The contemporary significance of this compound is primarily as a scaffold or intermediate in the synthesis of more complex molecules. The structural motifs present in this compound, namely the p-aminophenyl group and the oxanilic acid moiety, are found in various biologically active compounds.

Research into amino acid derivatives, a broad class to which this compound belongs, has been extensive. These derivatives are explored for a wide range of therapeutic applications. For instance, studies have shown that derivatives of amino acids can exhibit antimicrobial and anti-cancer properties. mdpi.comresearchgate.net The conjugation of amino acids to other molecules can enhance their biological activity or modify their pharmacokinetic properties. mdpi.com

The para-aminobenzoic acid (PABA) scaffold, which is structurally related to the p-aminophenyl portion of this compound, is a well-known building block in medicinal chemistry. nih.gov PABA and its analogs have been investigated for a multitude of biological activities, including anticancer, antibacterial, and anti-inflammatory effects. nih.gov This suggests that derivatives of this compound could potentially be explored for similar therapeutic applications.

Furthermore, the development of derivatives from various carboxylic acids has shown promise in creating novel therapeutic agents. For example, new derivatives of thiazolidine-4-carboxylic acid have been synthesized and investigated for their neuroprotective potential. nih.gov This highlights a common strategy in medicinal chemistry where core structures, like that of this compound, can be chemically modified to develop new compounds with specific biological activities. While direct research on the biological activities of this compound is limited, its potential as a precursor for pharmacologically active molecules remains an area of interest for chemical and biological sciences.

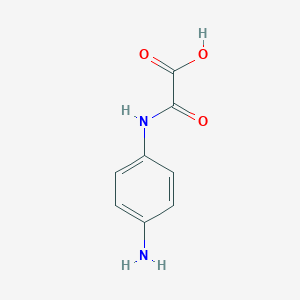

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminoanilino)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c9-5-1-3-6(4-2-5)10-7(11)8(12)13/h1-4H,9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAINFDIRWAPQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059284 | |

| Record name | Acetic acid, [(4-aminophenyl)amino]oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-92-4 | |

| Record name | 2-[(4-Aminophenyl)amino]-2-oxoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminophenyloxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Aminooxanilic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-[(4-aminophenyl)amino]-2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, [(4-aminophenyl)amino]oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-aminophenyl)oxamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-((4-AMINOPHENYL)AMINO)-2-OXOACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JVK4XP2V8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for P Aminooxanilic Acid and Its Derivatives

Established Synthetic Routes for m-Aminooxanilic Acid

The synthesis of m-aminooxanilic acid typically involves the reaction of 3-nitroaniline (B104315) with glyoxylic acid. This process is a key method for obtaining this compound, which serves as a building block in various chemical transformations .

Condensation Reactions with Glyoxylic Acid

A prominent method for synthesizing m-aminooxanilic acid is through condensation reactions with glyoxylic acid. This approach utilizes readily available starting materials and proceeds via a defined reaction pathway.

The synthesis of m-aminooxanilic acid commences with 3-nitroaniline and glyoxylic acid. However, 3-nitroaniline does not directly react with glyoxylic acid in the key condensation step. Instead, 3-nitroaniline undergoes a preliminary transformation .

A crucial intermediate in this synthetic route is 3-aminophenylamine, also known as m-phenylenediamine. 3-nitroaniline is first reduced to 3-aminophenylamine. This reduction step is essential as the amino group of 3-aminophenylamine is the reactive species that undergoes condensation with glyoxylic acid .

The condensation reaction between 3-aminophenylamine and glyoxylic acid is typically carried out under acidic conditions, specifically at a pH range of 3-4 . This acidic environment is important for facilitating the reaction. Temperature optimization also plays a significant role in achieving favorable yields and reaction rates. A typical protocol involves temperatures between 70-80°C . Research findings suggest that maintaining a temperature of 80°C can help prevent degradation of the product .

The choice of solvent impacts the kinetics and yield of the condensation reaction. Common solvents for this synthesis include ethanol (B145695) and water . The use of polar aprotic solvents, such as dimethylformamide (DMF), has been shown to enhance reaction kinetics, potentially reducing reaction times. Studies have reported yields up to 88% when using DMF . DMF is recognized for its ability to dissolve a wide range of organic compounds and facilitate reactions involving polar species nih.govatamanchemicals.com.

The mechanism of the condensation reaction involves the nucleophilic attack of the amino group of 3-aminophenylamine on the carbonyl carbon of glyoxylic acid . This initial attack is followed by a dehydration step, leading to the formation of the oxoacetic acid moiety characteristic of m-aminooxanilic acid . The acidic conditions employed protonate the amine, which increases the electrophilicity of the carbonyl group of glyoxylic acid, thereby promoting the nucleophilic attack .

Detailed research findings on synthetic optimization parameters for this reaction have been reported. An example of such optimization is presented in the table below:

| Parameter | Optimal Condition | Impact on Yield |

| Catalyst | Pd(OAc)₂ | +15–20% |

| Solvent | DMF | +10% |

| Temperature | 80°C | Prevents degradation |

| pH | 3-4 | Optimal reaction environment |

Note: The catalyst mentioned in the table (Pd(OAc)₂) is typically used in the reduction of nitro compounds, which is the step preceding the condensation reaction.

Further research has explored alternative synthetic approaches and conditions, including microwave-assisted synthesis, which can significantly reduce reaction times compared to conventional heating . Photocatalytic methods using TiO₂ nanoparticles have also demonstrated promising yields, although their scalability is still under investigation . Continuous flow reactors have shown advantages over batch systems in industrial settings, offering higher yields and shorter reaction times .

Polycondensation Reactions Utilizing p-Aminooxanilic Acid as Monomer

This compound, acting as an AB-type monomer (containing both amine and carboxylic acid functionalities), can be utilized in polycondensation reactions to form polymers.

Synthesis of Poly-(p-phenyleneoxamide)

Polyoxamides, including poly(p-phenylene oxamide), can be synthesized through various polycondensation techniques such as liquid-liquid interfacial, gas-liquid interfacial, and solution polycondensation. Poly(p-phenylene oxamide) with moderate molecular weight has been prepared by reacting gaseous oxalyl chloride with aqueous solutions of p-phenylenediamine (B122844) using a gas-liquid interfacial technique. tandfonline.comresearchgate.net The yield and molecular weight of the resulting polymers are influenced by factors such as the polymerization technique, monomer solubility, reaction temperature, reactant concentration, type of solvent, and the type of acid acceptor used. tandfonline.com

Phosphorylation Reaction Conditions (Yamazaki or Higashi)

The phosphorylation reaction, developed by Yamazaki and Higashi, is a method for the direct synthesis of polyamides using triphenyl phosphite (B83602) (TPP) as an activator. researchgate.net Polyoxamides of low-to-moderate molecular weight can be prepared in quantitative yields using the phosphorylation reaction under Yamazaki or Higashi conditions, provided that the oxamide (B166460) group is preformed in a diacid or diamine monomer. researchgate.netresearchgate.net An AB type monomer, such as 4-aminooxanilic acid (this compound), can also be employed to synthesize poly-(p-phenyleneoxamide) in quantitative yield. researchgate.netresearchgate.net

Alternative Preparation Methods

Beyond its use as a monomer, this compound itself can be prepared through different synthetic routes.

Condensation of Para-phenylenediamine and Oxalic Acid

This compound can be prepared by the condensation of para-phenylenediamine and oxalic acid. semanticscholar.org This method involves following procedures described in chemical literature. semanticscholar.org The product obtained from this condensation can be further purified by redissolving it in water with a slight excess of dilute sodium hydroxide, neutralizing the solution, heating and decolorizing with activated charcoal (norit), and then making the colorless filtrate faintly acidic to precipitate the this compound. semanticscholar.org The precipitated solid is then filtered and dried. semanticscholar.org

Advanced and Emerging Synthetic Techniques for this compound

Newer synthetic techniques are being explored to improve the efficiency and rate of chemical reactions, including those for preparing organic compounds.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry for accelerating reaction times and improving yields compared to conventional heating methods. ajrconline.orgjptcp.com While the provided search results specifically mention microwave-assisted synthesis in the context of other compounds like p-aminobenzoic acid derivatives and pyrroles, and the general advantages of this technique are highlighted ajrconline.orgjptcp.comnih.govscielo.brmdpi.com, a direct application of microwave-assisted synthesis specifically for the preparation of this compound from its precursors is not explicitly detailed in the search results. However, the principle of microwave irradiation accelerating reactions by selective absorption of microwaves by polar molecules could potentially be applied to the synthesis of this compound. jptcp.com Microwave-assisted methods have shown significant improvements in reaction yields and reduced reaction times in various organic transformations. mdpi.com

Photocatalytic Methods (e.g., TiO2 Nanoparticles under UV Light)

Photocatalysis, particularly using titanium dioxide (TiO2) nanoparticles under UV light, is a widely explored advanced oxidation process for degrading organic pollutants mdpi.comscientificarchives.comhnu.edu.cn. TiO2 is favored due to its chemical stability, low toxicity, and cost-effectiveness mdpi.com. The photocatalytic process involves the excitation of TiO2 by UV light, generating electron-hole pairs that facilitate redox reactions mdpi.comhnu.edu.cn.

While TiO2 photocatalysis is effective for degradation, its direct application for the synthesis of this compound is not extensively detailed in the readily available literature. Research in related areas, such as the photocatalytic degradation of para-aminobenzoic acid (PABA), an isomer, using TiO2 under artificial and solar illumination, demonstrates the potential of this method in transforming similar aromatic amino acid structures researchgate.net. However, these studies focus on degradation rather than synthesis. Challenges in widespread TiO2 photocatalysis application include its wide bandgap, which limits absorption to the UV region, and the potential for electron-hole recombination, reducing efficiency mdpi.comhnu.edu.cn. Modifications like doping TiO2 with non-metals or other materials are explored to enhance visible light absorption and improve efficiency mdpi.comscientificarchives.commdpi.com.

Microreactor Technology for Enhanced Yield and Reduced Reaction Time

Microreactor technology, characterized by channel dimensions typically in the range of 10–1000 µm, offers significant advantages for chemical synthesis compared to conventional batch systems nih.govresearchgate.netmdpi.com. The high surface-to-volume ratio in microreactors leads to improved heat and mass transfer rates, which can substantially reduce reaction times and enhance process control nih.govmdpi.com. This technology is recognized for its potential to enhance yield, reduce reaction time, and improve safety in various chemical processes nih.govmmsl.cz.

Microreactors have been successfully applied in the synthesis of various organic compounds and nanomaterials mdpi.comrsc.org. While specific detailed research findings on the synthesis of this compound using microreactor technology are not prominently featured in the available sources, the general benefits of continuous flow systems in industrial settings for enhanced yield and reduced reaction time are acknowledged . The application of microreactor technology to the synthesis of this compound would likely leverage these advantages to optimize reaction parameters and potentially improve efficiency and scalability.

Synthetic Strategies for this compound Derivatives

The synthesis of derivatives of this compound or related amino acid structures involves diverse strategies, including modifications of amino acid structures, enzymatic and biocatalytic approaches, and methods focusing on regio- and stereocontrol.

Modification of Amino Acid Structures for Derivative Synthesis

Amino acids serve as crucial building blocks in organic synthesis liverpool.ac.uksymeres.comnih.gov. The synthesis of amino acid derivatives often involves modifications to the core amino acid structure or the incorporation of non-natural amino acids abyntek.com. Strategies include altering side chains, incorporating different functional groups, or conjugating amino acids with other molecules abyntek.commdpi.com. Radical-based procedures and transition-metal-catalyzed processes have gained attention for accessing a wide range of unnatural amino acids with diverse structural motifs nih.gov. These methods allow for the de novo synthesis of various amino acids and the selective derivatization of existing ones nih.gov.

Enzymatic and Biocatalytic Approaches to Amino Acid Derivative Synthesis

Biocatalysis offers a highly selective, mild, and environmentally benign approach to the synthesis of amino acids and their derivatives symeres.comrsc.orgbiorxiv.org. Enzymes can catalyze reactions with high chemo-, regio-, and stereoselectivity, often under aqueous and mild conditions, reducing the need for protecting groups symeres.combiorxiv.org.

Enzymatic methods have been applied to the synthesis of various amino acid components and derivatives rsc.orgacs.org. Examples include the enzymatic resolution of amino acid amide precursors using enzymes like aminopeptidases or amidases to produce optically pure compounds symeres.com. Biocatalytic cascades can be designed to access diverse amino acid derivatives from readily available precursors biorxiv.orgacs.org. Hydrolases, such as lipases, are frequently used enzymes in the industrial synthesis of small molecules and can be employed for kinetic resolution of racemic mixtures, yielding single stereoisomers rsc.orgwur.nl.

Regio- and Stereocontrol in β-Substituted α-Amino Acid Derivative Synthesis

Achieving precise regio- and stereocontrol is a significant challenge in the synthesis of amino acids, particularly for those with stereocenters at the β-position liverpool.ac.uk. The synthesis of β-substituted α-amino acid derivatives requires methods that can selectively form specific isomers.

Novel methods, such as iridium-catalyzed reactions, have been developed for the direct synthesis of α-amino acids with β-stereocenters from simple alkenes and glycine (B1666218) derivatives, demonstrating exceptional levels of regio- and stereocontrol liverpool.ac.uk. Other approaches involve Lewis acid promoted radical conjugate additions to unsaturated nitro esters and amides nih.gov. Chiral auxiliaries, like Schöllkopf's reagent, have also been utilized in condensation reactions to achieve stereocontrolled addition and the synthesis of enantiomerically pure β-substituted α-amino acid derivatives researchgate.net. Biocatalytic methods inherently offer high stereospecificity, making them valuable tools for synthesizing enantioenriched amino acid derivatives symeres.comacs.orgmdpi.com.

Challenges and Optimization in this compound Synthesis

While specific challenges for the synthesis of this compound itself are not extensively detailed in the provided sources, general challenges in chemical synthesis include achieving high yields, purity, and scalability . Optimization in process synthesis is crucial for improving efficiency and involves considering various parameters such as temperature, pressure, and reactant concentrations nih.gov.

For methods like photocatalysis, challenges include improving light absorption efficiency and minimizing electron-hole recombination mdpi.comhnu.edu.cn. In the context of amino acid derivative synthesis, achieving high levels of regio- and stereocontrol, especially for complex structures, remains an area of active research liverpool.ac.uknih.gov. Optimization strategies often involve exploring different catalysts, reaction conditions, and synthetic routes to maximize product yield and selectivity while minimizing byproduct formation and reaction time nih.gov. The application of techniques like microreactor technology can contribute to optimization by providing better control over reaction parameters and enhancing mass and heat transfer nih.govmdpi.com.

Byproduct Formation and Mitigation Strategies (e.g., Over-acylation Suppression)

During the synthesis of this compound, byproduct formation can occur, impacting the purity and yield of the desired product. A primary byproduct identified in certain synthesis routes is 3-(glyoxyloylamino)acetanilide, which results from over-acylation. This occurs when the amino group on the this compound product undergoes further reaction with the oxalylating agent.

To mitigate over-acylation, strategies focus on controlling the reaction stoichiometry and conditions. One effective method involves adding an excess of acid, such as 2 equivalents of HCl, to the reaction mixture. This acidic environment can suppress the side reaction, reducing the formation of the over-acylated byproduct from approximately 15% to less than 5%.

Controlling reaction time and temperature are also crucial in minimizing byproduct formation. Prolonged reaction times or elevated temperatures can favor undesired side reactions, including over-acylation and decomposition.

Yield Optimization in Industrial and Laboratory Scale Synthesis

Optimizing the yield of this compound synthesis is essential for both laboratory research and industrial production to maximize efficiency and minimize waste. Several factors influence reaction yield, and various strategies are employed for optimization.

Reaction conditions, including temperature, pressure, and reactant concentrations, are critical parameters for yield optimization. Studies have shown that optimizing these parameters can significantly impact the outcome. For instance, a typical laboratory protocol using a 1:1.2 molar ratio of 3-aminophenylamine to glyoxylic acid in aqueous HCl at 70–80°C for 4–5 hours can yield 80–85% of the product. The use of polar aprotic solvents like dimethylformamide (DMF) has been shown to enhance reaction kinetics, reducing reaction time to 2–3 hours with yields reaching up to 88%.

The choice of synthetic route also plays a significant role in potential yield. While the condensation of p-phenylenediamine and oxalic acid can yield p-poly-(p-phenyleneoxamide) in quantitative yield under specific conditions like the Yamazaki-Higashi phosphorylation reaction, the direct reaction of oxalic acid and p-phenylenediamine under the same conditions results in only a 15% yield of the polymer, suggesting that the route starting with a pre-formed oxamide group is more efficient for polymer synthesis researchgate.net. For the monomer this compound itself, the condensation of 3-aminophenylamine (derived from 3-nitroaniline reduction) with glyoxylic acid appears to be a more common route discussed in the provided information.

Advanced techniques and alternative methodologies are also explored for yield optimization. Continuous flow reactors have demonstrated superior performance compared to batch systems in industrial settings. A study utilizing a microreactor with a flow rate of 10 mL/min at 100°C achieved a 92% yield in 30 minutes, in contrast to an 85% yield obtained over 4 hours under batch conditions.

Alternative synthetic approaches, such as the Ullmann coupling approach using copper-catalyzed coupling between 3-iodoaniline (B1194756) and oxoacetic acid derivatives, have been investigated, yielding 75-78% product. Enzymatic synthesis, while offering a greener alternative, has shown lower yields (68%) in studies using immobilized Candida antarctica lipase (B570770) B.

Microwave-assisted synthesis has also shown promise in reducing reaction times and potentially improving yields. Irradiating the reaction mixture at 150 W for 10 minutes in ethanol has been reported to yield 89% product, compared to 4 hours under conventional heating.

The following table summarizes some comparative synthesis methods and their reported yields and purities:

| Method | Yield (%) | Purity (%) |

| Batch (HCl) | 80–85 | 98 |

| Continuous Flow | 92 | 99 |

| Ullmann Coupling | 75–78 | 97 |

| Enzymatic | 68 | 95 |

| Microwave-assisted | 89 | - |

Data Source: (Note: Purity data for Microwave-assisted synthesis was not available in the provided text).

Further optimization strategies can involve protecting groups, catalysis, solvent selection, and kinetic monitoring. Using protecting groups like tert-butoxycarbonyl (Boc) can shield the amine group, reducing side reactions. Palladium-based catalysts can be employed for selective coupling reactions. Polar aprotic solvents can enhance reaction kinetics. In situ techniques like FTIR or HPLC can monitor intermediate formation, allowing for dynamic adjustment of reaction parameters.

Spectroscopic and Structural Characterization of P Aminooxanilic Acid

Advanced Spectroscopic Methodologies for p-Aminooxanilic Acid Advanced spectroscopic methodologies provide detailed insights into the molecular structure and bonding of organic compounds. For this compound, NMR and IR spectroscopy are key techniques for characterization.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by analyzing the vibrations of its chemical bonds when exposed to infrared radiation.

Diagnostic Bands and Peak Assignments Based on the functional groups present, several diagnostic bands would be expected in the IR spectrum of this compound.

N-H stretching vibrations from both the primary amine and the amide would likely appear in the region of 3300-3500 cm⁻¹.

The carbonyl stretching vibration (C=O) of the amide group is typically observed as a strong band between 1630 and 1690 cm⁻¹ (Amide I band).

The C=O stretching vibration of the carboxylic acid group is expected in the region of 1700-1760 cm⁻¹. The presence of hydrogen bonding can shift this band to lower frequencies.

An N-H bending vibration (Amide II band) is characteristic of the amide group and usually appears between 1500 and 1550 cm⁻¹.

C-N stretching vibrations would also contribute to the spectrum.

Aromatic C=C stretching vibrations are typically observed in the 1450-1600 cm⁻¹ region.

The O-H stretching vibration of the carboxylic acid group would appear as a broad band in the region of 2500-3300 cm⁻¹.

While specific peak assignments and their exact wavenumbers would require experimental data, the presence and relative intensities of these diagnostic bands in the IR spectrum would strongly support the proposed structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Investigations into the UV-Vis spectroscopic properties of this compound are relevant for its identification and potential quantification. However, detailed findings specifically pertaining to this compound across all the outlined spectroscopic methods were not extensively available in the conducted literature search.

Development of Spectrophotometric Methods for Quantitative Determination

Specific studies detailing the development of spectrophotometric methods for the quantitative determination of this compound, potentially referencing sources fishersci.fi and fishersci.ca, were not identified in the performed searches. Research in this area would typically involve establishing conditions for measuring the compound's absorbance in solution to determine its concentration.

Derivatization Reagents for Enhanced Sensitivity (e.g., p-dimethylaminobenzaldehyde, p-dimethylaminocinnamaldehyde)

Information regarding the use of derivatization reagents such as p-dimethylaminobenzaldehyde or p-dimethylaminocinnamaldehyde to enhance the sensitivity of UV-Vis detection specifically for this compound, as potentially discussed in source fishersci.fi, was not found in the search results. Derivatization is a common technique to introduce chromophores or enhance existing ones, thereby improving the detection limits in spectrophotometric analysis.

Molar Absorptivity and Wavelength Maxima Studies

Beer's Law Obedience and Concentration Range Analysis

Analysis of Beer's Law obedience and the linear concentration range for this compound using UV-Vis spectroscopy, as might be described in source fishersci.fi, was not found in the search results. Establishing the concentration range over which Beer's Law is obeyed is crucial for the accurate quantitative analysis of a substance using spectrophotometry.

Multivariate Spectroscopic Methods for Solution Analysis

The application of multivariate spectroscopic methods for the analysis of this compound in solution, potentially referencing source fishersci.se, was not identified in the performed literature searches. Multivariate methods can be employed to analyze complex mixtures and extract quantitative information about individual components, even in the presence of interfering substances.

Crystal Structure Analysis of this compound and Related Compounds

While a specific crystal structure analysis for this compound was not found in the conducted searches, structural studies have been performed on related oxanilic acid derivatives and simpler related compounds, providing insights into the solid-state behavior and molecular packing within this class of molecules.

The crystal structure of 2-{[Ethoxy(oxo)acetyl]amino}benzoic acid, an oxanilic acid derivative, has been determined. This compound crystallizes in the triclinic space group P-1. nih.gov The unit cell parameters were reported as a = 4.8774 Å, b = 9.470 Å, c = 12.719 Å, with angles α = 106.784°, β = 97.222°, and γ = 92.444°. nih.gov

Studies on oxamic acid, a simpler analog, have also provided crystallographic data. Oxamic acid crystallizes with unit-cell parameters a = 9.4989 Å, b = 5.43796 Å, c = 6.8637 Å, and β = 107.152°. nih.gov The molecules in the oxamic acid crystal structure are described as close to planar and form a complex 2D hydrogen-bonding pattern. nih.gov

These studies on related compounds highlight the importance of hydrogen bonding and other intermolecular interactions in determining the crystal packing arrangements within the oxanilic acid family and related structures. While the specific crystal structure of this compound was not located, these related analyses provide a framework for understanding the potential solid-state characteristics of this compound.

Single Crystal X-ray Diffraction (SXRD) for Molecular Geometry and Packing

Single Crystal X-ray Diffraction (SXRD) is a powerful technique used to determine the three-dimensional structure of molecules with atomic resolution when the compound can form suitable single crystals. ceitec.czyoutube.com It provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and details of site ordering. uhu-ciqso.es By analyzing how X-rays diffract from a single crystal, the arrangement of atoms within the crystal lattice can be unambiguously determined. youtube.com This technique is applicable to small and medium-sized molecules. uhu-ciqso.es

Unit Cell Parameters and Space Group Determination

SXRD allows for the determination of the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal lattice) and the space group (the description of the symmetry elements within the crystal). uhu-ciqso.es These parameters define the fundamental building block of the crystal structure. While the provided search results discuss the determination of unit cell parameters and space groups for other compounds via SXRD, specific data for this compound's unit cell parameters and space group were not found within these results. For instance, a co-crystal of chlordiazepoxide with p-aminobenzoic acid was found to crystallize in the monoclinic P2₁/n space group. nih.gov

Powder X-ray Diffraction (PXRD) for Crystalline Properties and Purity

Powder X-ray Diffraction (PXRD) is a technique used to characterize the crystalline properties of a bulk material, even when single crystals are not available or when analyzing polycrystalline samples. uni-saarland.deunesp.br PXRD patterns, which show the intensity of diffracted X-rays as a function of the diffraction angle (2θ), are characteristic of a specific crystalline phase. researchgate.net This makes PXRD useful for identifying the crystalline form of a compound and assessing its purity by detecting the presence of other crystalline phases as impurities. nih.gov The compatibility of PXRD patterns with reference databases can confirm the formation of new crystal structures. nih.gov Standard PXRD measurements are typically carried out over a specific 2θ range with a defined step size and scan time. uni-saarland.de Although the search results describe the application and methodology of PXRD for characterizing crystalline materials, specific PXRD data or patterns for this compound were not found.

Computational Methods for Crystal Packing and Intermolecular Energies

Computational methods are valuable tools for studying crystal structures, predicting crystal packing arrangements, and evaluating the energies of intermolecular interactions. mdpi.comnih.gov Techniques such as lattice energy minimization and force field calculations can be used to model and understand the forces that govern how molecules pack in the solid state. nih.govrsc.org These methods can provide insights into the nature and ranking of energetically stabilizing intermolecular interactions, such as Coulombic, polarization, dispersion, and repulsion contributions. researchgate.netnih.gov Computational studies can also explore the role of specific interactions, like hydrogen bonds and π-π stacking, in determining crystal packing features. ucl.ac.ukmdpi.com While the search results discuss the application of computational methods for analyzing crystal packing and intermolecular energies in other organic compounds, specific computational findings related to the crystal packing or intermolecular energies of this compound were not present in the provided information. researchgate.netnih.govmdpi.comnih.govrsc.org

Theoretical and Computational Studies of P Aminooxanilic Acid

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and properties of molecules. Methods such as Density Functional Theory (DFT) are widely applied to determine optimized geometries, energies, and electronic distributions.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a common quantum chemical method used to investigate the electronic structure of molecules. It allows for the calculation of properties such as molecular orbitals, charge distribution, and spectroscopic parameters. While DFT is a standard tool in computational chemistry, specific detailed studies applying DFT to elucidate the electronic structure of p-Aminooxanilic Acid were not found in the provided search results.

Computational Modeling of Reaction Mechanisms

Computational modeling plays a crucial role in understanding the step-by-step processes of chemical reactions, identifying intermediates and transition states, and calculating reaction barriers.

Specific computational studies detailing reaction mechanisms involving this compound were not identified in the search results. However, computational methods are generally used to model various types of reactions that organic molecules like this compound might undergo.

Intramolecular Proton Transfer Mechanisms

Intramolecular proton transfer is a fundamental process in many chemical and biological systems, involving the migration of a proton within a single molecule. Computational methods can be used to map the potential energy surface associated with proton transfer and identify the pathways and energy barriers involved. Specific computational studies on intramolecular proton transfer mechanisms within this compound were not found in the available search results.

Transition State Characterization

Characterizing transition states is essential for understanding reaction kinetics and mechanisms. Computational methods allow for the location and validation of transition states on the potential energy surface, providing insights into the energy barrier and the molecular geometry at the point of highest energy along the reaction pathway. Specific computational studies focusing on the transition state characterization of reactions involving this compound were not identified in the search results.

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can interconvert by rotation around single bonds. Computational methods are used to explore the conformational space and determine the relative energies of different conformers, mapping the energy landscape. While conformational analysis is a common application of computational chemistry, specific studies detailing the conformational landscape of this compound were not found in the provided search results.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. By simulating the motion of atoms and molecules over time, MD can provide insights into dynamic processes, conformational changes, and interactions with the environment (such as solvents). Specific Molecular Dynamics simulations focused on this compound were not identified in the available search results.

Simulations of this compound in Various Environmentsnih.gov

Specific research detailing simulations of this compound in various environments, such as aqueous solutions, organic solvents, or interfaces, was not identified in the search results. Such simulations, commonly employing techniques like molecular dynamics or Monte Carlo methods, could provide insights into the compound's solvation, conformational flexibility, and behavior under different physical conditions. However, no specific findings or data tables from such studies on this compound were retrieved.

Interaction Dynamics with Other Moleculesnih.gov

While this compound is known to participate in chemical reactions and interactions, for instance, as a coupling component in the synthesis of azo dyes chem960.com or in the preparation of azoproteins for serological studies, detailed computational studies specifically investigating the dynamics of its interactions with other molecules at a fundamental level were not found. The compound's structure, containing amine, amide, and carboxylic acid functionalities, suggests potential for various types of interactions, including hydrogen bonding, electrostatic interactions, and potentially coordination with metal ions chem960.com. However, quantitative data or detailed analyses of these interaction dynamics derived from computational simulations focused on this compound were not available in the search results.

In Silico Prediction of Biological Activity and Receptor Interactions

In silico methods, such as molecular docking and QSAR modeling, are powerful tools for predicting potential biological activities and interactions of chemical compounds. However, specific published studies applying these methods comprehensively to this compound to predict its biological activity or interactions with biological receptors were not found in the performed searches.

Molecular Docking Studies and Binding Affinity Predictions

No specific molecular docking studies or binding affinity predictions focused on this compound interacting with particular biological receptors were identified. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it is bound to another molecule, such as a protein receptor, to form a stable complex. While this compound's structure suggests it could potentially interact with biological targets, specific computational studies detailing its predicted binding modes or affinities were not retrieved. The compound has been used in the creation of azoproteins for serological reactions, indicating its ability to be recognized in a biological context, but this does not equate to reported molecular docking studies of the isolated compound with specific receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing predictive models that correlate chemical structure with biological activity. No specific QSAR studies where this compound or a series of its derivatives were the primary focus for developing such models were found. While QSAR is a common approach in drug discovery and toxicology, specific applications to this compound for predicting its biological activities were not evident in the search results.

Coordination Chemistry of P Aminooxanilic Acid

Metal Complex Formation with p-Aminooxanilic Acid as Ligand

The interaction between this compound and transition metal ions can result in the formation of stable coordination complexes. The nature of these complexes is influenced by factors such as the specific metal ion, the reaction conditions, and the stoichiometry of the metal-to-ligand ratio.

Coordination Modes and Ligand Denticity

Ligands can coordinate to metal centers in various ways, referred to as coordination modes. The denticity of a ligand indicates the number of donor atoms through which it binds to a single metal ion. Amino acids, in general, commonly function as N,O bidentate ligands, utilizing the amino group and the carboxylate group to form a five-membered chelate ring. wikipedia.org However, ligands with additional potential donor atoms, as in the case of this compound with its phenyl ring and amide linkage, could potentially exhibit other coordination modes, including monodentate (binding through only one atom) or even bridging modes, where the ligand connects two or more metal centers. researchgate.net The specific coordination mode adopted by this compound would depend on the metal ion's coordination preferences and the reaction environment.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves reacting a metal salt with the ligand in a suitable solvent. The stoichiometry of the reaction (metal:ligand ratio) plays a crucial role in determining the composition of the resulting complex. For instance, complexes with metal-to-ligand ratios of 1:1 or 1:2 are commonly observed for various ligands. rsc.org

Characterization of the synthesized complexes is essential to confirm their formation and determine their properties. Techniques such as elemental analysis, infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are often employed. chemmethod.comd-nb.inforesearchgate.net These methods provide valuable information about the composition, purity, and the presence of specific functional groups within the complex.

Role of Amino and Carboxylate Groups in Chelation

Chelation, the formation of a ring-like structure by a ligand binding to a metal ion through multiple donor atoms, is a key aspect of the interaction between amino acids and metal ions. multiplexgroup.combalchem.com In this compound, the amino group (-NH₂) and the carboxylate group (-COO⁻) are the primary functional groups capable of participating in chelation. The amino group can donate a lone pair of electrons from the nitrogen atom, while the carboxylate group can coordinate through one or both of its oxygen atoms. multiplexgroup.com When both the amino nitrogen and a carboxylate oxygen bind to the same metal ion, a stable chelate ring is formed. This chelation effect generally leads to increased stability of the metal complex compared to complexes with monodentate ligands. nih.gov

Structural Characterization of this compound Metal Complexes

Determining the three-dimensional structure of metal complexes is crucial for understanding their properties and reactivity. Various analytical techniques are used for this purpose.

Factors Influencing Complex Stability and Reactivity

The stability of a metal complex formed with a ligand such as this compound is quantified by its stability constant (also known as the formation constant or binding constant), which represents the equilibrium constant for the complex formation reaction in solution. wikipedia.orgresearchgate.net Higher stability constants indicate a greater propensity for the metal ion and ligand to form a stable complex. Several factors can influence these constants and, consequently, the reactivity of the complex.

pH Effects on Complexation Equilibria

The pH of the solution plays a critical role in the complexation equilibria of ligands that can be protonated or deprotonated, such as this compound, which contains both amine and carboxylic acid functional groups. The extent of protonation of the ligand is highly dependent on the pH, and only certain protonation states may be capable of coordinating effectively with metal ions. dalalinstitute.comscielo.org.boddugu.ac.in

At low pH, the acidic groups (like the carboxylic acid) and basic groups (like the amine) of the ligand are likely to be protonated. This protonation can reduce the availability of lone pairs of electrons on the donor atoms (oxygen and nitrogen) for coordination with metal ions, thus hindering complex formation. As the pH increases, deprotonation of the carboxylic acid group occurs, making the carboxylate oxygen a more available donor site. Further increases in pH can lead to the deprotonation of the amine group, providing another potential donor atom. scielo.org.boddugu.ac.in

The competition between protons and metal ions for binding sites on the ligand is a key aspect of pH-dependent complexation. dalalinstitute.com Generally, complex formation is favored at pH values where the ligand is in a deprotonated form that is suitable for coordination, while still avoiding the precipitation of metal hydroxides at very high pH. iaea.org The specific pH range over which complexation occurs and the stability of the resulting complexes are therefore strongly influenced by the acid-base properties (pKa values) of the ligand's functional groups.

Influence of Metal Ion Properties on Coordination

The properties of the metal ion significantly impact its interaction with ligands and the resulting complex stability and reactivity. Key metal ion properties that exert influence include:

Charge Density (Charge-to-Radius Ratio): Metal ions with higher charge density tend to form stronger electrostatic interactions with negatively charged or polar donor atoms on the ligand, leading to more stable complexes. libretexts.org

Ionic Size: The ionic radius of the metal ion affects the spatial arrangement of ligands around it and the coordination number. Steric factors related to the size of both the metal ion and the ligand can influence the stability of the complex.

Electronic Configuration: The electronic configuration of the metal ion, particularly the presence and arrangement of d-electrons, is crucial in determining the nature and strength of the metal-ligand bond (e.g., through crystal field or ligand field effects). researchgate.net Hard and soft acid-base (HSAB) theory can provide a qualitative understanding of the interactions between metal ions (acids) and ligand donor atoms (bases). Hard acids (typically small, highly charged metal ions) prefer to bind to hard bases (donor atoms with high electronegativity and low polarizability, like oxygen), while soft acids (larger, less charged metal ions with more polarizable electron clouds) prefer to bind to soft bases (donor atoms with lower electronegativity and higher polarizability, like sulfur or phosphorus). wikipedia.org The donor atoms in this compound (oxygen and nitrogen) are typically considered hard or borderline bases.

Coordination Geometry: Metal ions exhibit preferred coordination geometries (e.g., tetrahedral, square planar, octahedral) based on their electronic configuration and size. The ability of the ligand to adopt a conformation that fits the preferred coordination geometry of the metal ion influences complex formation and stability.

The interplay of these metal ion properties with the donor capabilities and structure of this compound will dictate the stoichiometry, stability, and reactivity of the resulting coordination complexes.

Advanced Research Applications of P Aminooxanilic Acid

Application in Polymer Chemistry

The incorporation of p-aminooxanilic acid into polymer structures can impart specific properties, making it valuable in the synthesis of specialized polymeric materials.

Synthesis of Polyoxamides

This compound can serve as an AB type monomer in the synthesis of polyoxamides, specifically poly-(p-phenyleneoxamide). researchgate.net Polyoxamides are a class of polyamides characterized by the presence of the oxamide (B166460) functional group (-NHCO-CO-NH-) in the polymer backbone. The synthesis of polyoxamides of low-to-moderate molecular weight can be achieved in high yields through phosphorylation reactions, such as those conducted under Yamazaki or Higashi conditions. researchgate.net This method is effective when the oxamide group is already present within the monomer structure, as is the case with this compound. researchgate.net

Bioconjugation and Probe Development

This compound's reactive functional groups make it suitable for bioconjugation, the process of chemically linking molecules, particularly in the development of biological probes.

Preparation of Azoproteins for Serological Studies

This compound can be utilized in the preparation of azoproteins. Azoproteins are formed by conjugating diazotized aromatic amines to proteins. These modified proteins have been historically significant in serological studies to investigate immune responses and the specificity of antibodies. semanticscholar.org, nih.gov Early serological studies on azoproteins involved simple aromatic amino compounds, and the investigation was extended to aliphatic substances by combining them with aromatic amines to form diazotizable compounds that could be linked to protein. scispace.com The combining of aliphatic acids with protein was sometimes effected by converting dibasic acids into aminoanilic acids (NH₂-C₆H₄-NH-CO-(CH₂)n-COOH), a class of compounds structurally related to this compound (NH₂-C₆H₄-NH-CO-COOH). scispace.com, archive.org N-(p-Aminophenyl)oxamic acid agarose (B213101) is used in affinity chromatography and protein chromatography, and has been employed in studies characterizing various enzymes like sialidase and beta-galactosidase. sigmaaldrich.com, sigmaaldrich.com This suggests its utility as a ligand in probes designed to interact with biological molecules.

Role in Prebiotic Chemistry and Amino Acid Synthesis Theories

The potential role of simple organic molecules in the origin of life on Earth is a key area of prebiotic chemistry. Theories surrounding the abiotic synthesis of amino acids explore various chemical pathways that could have existed under primitive Earth conditions.

While this compound is not directly mentioned as a product in classic prebiotic synthesis experiments like the Miller-Urey experiment, which demonstrated the formation of amino acids from inorganic precursors under simulated early Earth conditions, its structural components are related to molecules considered in these contexts. wikipedia.org The Miller-Urey experiment produced amino acids, and subsequent analysis revealed the presence of more amino acids than initially reported. wikipedia.org The Strecker synthesis, which involves the reaction of an aldehyde, ammonia, and hydrogen cyanide to form amino acids, is considered an important candidate for prebiotic amino acid synthesis. nih.gov, wikipedia.org, libretexts.org

Prebiotic chemistry research also investigates the formation of peptides from amino acids and the role of activated amino acid derivatives. researchgate.net While the direct involvement of this compound in proposed prebiotic amino acid synthesis pathways is not explicitly detailed in the provided search results, the study of related aminoanilic acids in serological contexts scispace.com, archive.org and the general exploration of simple organic compounds and their derivatives in prebiotic scenarios scripps.edu, nih.gov suggest that compounds like this compound could be relevant in theoretical discussions of how more complex biomolecules could have arisen from simpler precursors. The challenge of forming peptides from amino acids in model prebiotic reactions has led to the exploration of amino acid analogues. researchgate.net

Future Directions and Emerging Research Avenues for P Aminooxanilic Acid

Exploration of Novel Synthetic Pathways

Current understanding indicates that p-aminooxanilic acid can be synthesized and participates in various chemical reactions, such as oxidation, reduction, and substitution . It has also been noted as a building block in organic synthesis . Future research could focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes. This might involve exploring catalytic methods, flow chemistry techniques, or utilizing sustainable feedstocks. Investigating novel synthetic pathways could lead to improved yields, reduced reaction times, and the potential for creating derivatives with enhanced properties. For instance, exploring different catalysts or reaction conditions for the oxidation or substitution reactions could yield novel compounds with altered biological or material properties . Research into the synthesis of related amino acid derivatives demonstrates the potential for creating compounds with promising activities, suggesting that novel synthetic approaches to this compound derivatives could be fruitful nih.govekb.egrsc.org.

Investigation of Undiscovered Biological Activities

While some studies have inferred potential biological activities for related compounds or noted this compound as a potential inhibitor in specific biological contexts, its full spectrum of biological activities remains largely unexplored researchgate.net. Future research should focus on comprehensive in vitro and in vivo screening to identify novel therapeutic potentials. This could include investigating its effects on various enzyme targets, cellular pathways, and disease models. Given its structure, potential areas of investigation could include anti-inflammatory, antiviral, or other pharmacological effects not yet attributed to this specific compound. The ability of related amino acid derivatives to exhibit antimicrobial or antitumor activities suggests that this compound may also possess such properties, warranting further study nih.govekb.eg. Specifically, research has indicated potential antimicrobial and anticancer properties for a related compound, highlighting the relevance of exploring these areas for this compound .

Development of Advanced Delivery Systems

The effective delivery of any potential therapeutic agent is crucial for its clinical application. Research into advanced delivery systems for this compound could significantly enhance its bioavailability, target specificity, and reduce potential off-target effects. Future directions include encapsulating this compound in various nanomaterials, such as liposomes, nanoparticles, or polymeric micelles frontiersin.orgmdpi.com. Investigating targeted delivery strategies using ligands or antibodies attached to these systems could improve accumulation in specific tissues or cells. Studies on drug delivery systems for other compounds, including amino acids and anti-inflammatory agents, provide a framework for developing similar strategies for this compound frontiersin.orgnih.govnih.govmdpi.com. This could involve exploring pH-sensitive hydrogels or other smart materials that release the compound in response to specific physiological cues mdpi.com.

Integration with Artificial Intelligence and Machine Learning in Drug Design

Advanced Material Science Applications

Beyond its potential biological applications, the chemical structure of this compound suggests potential utility in material science. The presence of functional groups like the amino and carboxylic acid moieties allows for potential polymerization or incorporation into various material matrices nih.gov. Future research could explore its use in developing novel polymers, coatings, or composite materials with specific properties. For example, it could be investigated for applications in smart materials, responsive polymers, or as a building block for functional interfaces. Research into the material science applications of other organic compounds and amino acids highlights areas such as hydrogels, electroactive polymers, and nanomaterials, suggesting potential avenues for this compound . Its ability to participate in reactions like oxidation and substitution could be leveraged to create materials with tailored electrical, optical, or mechanical properties .

Q & A

Q. What are the established methods for synthesizing p-Aminooxanilic Acid, and how is its structural purity validated?

Methodological Answer:

- Synthesis : p-Aminooxanilic Acid (C₈H₈N₂O₃) is synthesized via nitrophenylamine reaction with oxalic acid under controlled nitro-reduction conditions. This process requires precise temperature and pH monitoring to avoid side reactions .

- Characterization : Structural validation employs nuclear magnetic resonance (NMR) for functional group analysis and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and purity (≥95%) .

Q. Which analytical techniques are recommended for quantifying this compound in complex biological matrices?

Methodological Answer:

- HPLC with UV/Vis detection (Method 982.30, AOAC) is standard for quantifying free amino acids, including p-Aminooxanilic Acid, in protein hydrolysates .

- Ion-exchange chromatography with post-column ninhydrin derivatization provides high sensitivity for low-concentration samples (detection limit: 0.1 nmol) .

- LC-MS/MS is preferred for trace analysis in biological fluids, enabling differentiation from structurally similar metabolites .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H317 hazard classification) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose of contaminated waste per local regulations .

Advanced Research Questions

Q. How can researchers address variability in this compound quantification across different analytical platforms?

Methodological Answer:

- Standardization : Use certified reference materials (CRMs) for instrument calibration. For example, AOAC Method 982.30 requires a standard protein hydrolysate to validate retention times .

- Inter-laboratory Validation : Participate in proficiency testing programs to harmonize results. Discrepancies >10% between HPLC and LC-MS/MS data necessitate re-evaluation of sample preparation (e.g., hydrolysis efficiency) .

Q. What experimental designs are optimal for studying the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies : Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation kinetics via UV absorbance at 280 nm .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life. For example, degradation rates increase exponentially above 40°C in alkaline conditions (pH >9) .

Q. How can contradictory data on the functional role of this compound in metabolic pathways be resolved?

Methodological Answer:

Q. What strategies integrate structural and functional data to elucidate this compound’s role in peptide synthesis?

Methodological Answer:

- Molecular Dynamics Simulations : Model interactions between p-Aminooxanilic Acid and ribosomal peptide bond-forming sites to predict binding affinities .

- In Vitro Translation Assays : Supplement cell-free systems with the compound and quantify nascent peptide yields via radiolabeled amino acids (e.g., ³H-leucine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.